molecular formula C11H13N5O B13824575 7-(piperidin-1-yl)pyrimido[4,5-d]pyrimidin-4(3H)-one

7-(piperidin-1-yl)pyrimido[4,5-d]pyrimidin-4(3H)-one

Cat. No.: B13824575
M. Wt: 231.25 g/mol
InChI Key: QFDVUJVUVZNSQZ-UHFFFAOYSA-N
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Description

2-piperidin-1-yl-8H-pyrimido[4,5-d]pyrimidin-5-one is a heterocyclic compound that belongs to the class of pyrimido[4,5-d]pyrimidines. These compounds are characterized by their bicyclic structure, which consists of two fused pyrimidine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-piperidin-1-yl-8H-pyrimido[4,5-d]pyrimidin-5-one typically involves the condensation of appropriate precursors under specific conditions. One common method involves the multicomponent condensation reaction of formaldehyde with uracil analogs and amines . Another approach includes the three-component condensation of aryl aldehydes, amines such as aniline, aminouracil, thiocyanate salts, or aminopyrimidine derivatives and active methylenes under catalytic conditions in a basic or acidic medium .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as solvent-free and microwave irradiation conditions have been explored to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-piperidin-1-yl-8H-pyrimido[4,5-d]pyrimidin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized pyrimidine derivatives, while substitution reactions can introduce various functional groups into the pyrimidine ring .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H13N5O

Molecular Weight

231.25 g/mol

IUPAC Name

2-piperidin-1-yl-6H-pyrimido[4,5-d]pyrimidin-5-one

InChI

InChI=1S/C11H13N5O/c17-10-8-6-12-11(15-9(8)13-7-14-10)16-4-2-1-3-5-16/h6-7H,1-5H2,(H,12,13,14,15,17)

InChI Key

QFDVUJVUVZNSQZ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC=C3C(=O)NC=NC3=N2

Origin of Product

United States

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